molecular formula C8H8F2N4 B13191259 2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile

2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile

Cat. No.: B13191259
M. Wt: 198.17 g/mol
InChI Key: RRASUSDYBBAFKZ-UHFFFAOYSA-N
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Description

2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile is a chemical compound that features a cyclopropyl group, a difluoromethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a difluoromethylated precursor, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C8H8F2N4

Molecular Weight

198.17 g/mol

IUPAC Name

2-[1-cyclopropyl-5-(difluoromethyl)triazol-4-yl]acetonitrile

InChI

InChI=1S/C8H8F2N4/c9-8(10)7-6(3-4-11)12-13-14(7)5-1-2-5/h5,8H,1-3H2

InChI Key

RRASUSDYBBAFKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=C(N=N2)CC#N)C(F)F

Origin of Product

United States

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